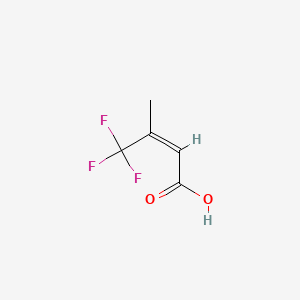

beta-Trifluoromethylcrotonic acid

Übersicht

Beschreibung

Beta-Trifluoromethylcrotonic acid is also known as 4,4,4-Trifluoro-3-methyl-2-butenoic acid, 3-(Trifluoromethyl)but-2-enoic acid, and 3-(Trifluoromethyl)crotonic acid .

Synthesis Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . Trifluoromethanesulfonic acid has been used in organic synthesis, particularly in electrophilic aromatic substitution (Friedel–Crafts) reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. The three major pathways for molecular structural changes that can occur will be examined: primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .Chemical Reactions Analysis

Some of the most important processes in chemical and biological systems are acid-base reactions in aqueous solutions . Radical trifluoromethylation has been described in recent advances .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by factors such as feedstock choice and pyrolysis temperature . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry Applications

Beta-trifluoromethylcrotonic acid and its derivatives play a significant role in synthetic organic chemistry. They are used in the synthesis of various complex molecules, including polyfluorinated compounds and pharmaceuticals. For example, the ethyl ester of beta-bromoperfluorodithiocrotonic acid reacts with dimethyl acetylenedicarboxylate to form a new type of vinylogue of tetrathiafulvalene, showcasing its utility in complex organic syntheses (Timoshenko et al., 2003). Similarly, the aza-Michael addition of amines and β-amino-alcohols to trifluorocrotonic acid derivatives highlights its application in the synthesis of trifluoroethylamine mimics of retro-thiorphan (Molteni et al., 2007).

Catalysis and Chemical Reactions

In catalysis, this compound derivatives have been used to enhance various chemical reactions. For example, scandium trifluoromethanesulfonate, a closely related compound, is an extremely active Lewis acid catalyst for acylation of alcohols with acid anhydrides, demonstrating the influence of trifluoromethyl groups in catalysis (Ishihara et al., 1996). Additionally, hexaaquaaluminium(III) tetrafluoroborate, another related compound, has been used as a mild acid catalyst in organic synthesis, showcasing the wide range of catalytic applications of fluorinated compounds (Litvić et al., 2010).

Fluorinated Amino Acids and Protein Stability

This compound derivatives also find application in the study of fluorinated amino acids and their impact on protein stability. Research in this area explores how highly fluorinated amino acids, including those derived from this compound, can be used to stabilize proteins, which is crucial for various biotechnological applications (Chiu et al., 2009).

Environmental and Health Impact Studies

Studies have also been conducted to understand the environmental and health impacts of related perfluoroalkyl chemicals. For instance, research into the effects of serum perfluoroalkyl chemicals on glucose homeostasis and metabolic syndrome in humans provides insight into the broader implications of these compounds (Lin et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Recent advances in trifluoromethylation reactions suggest that this field has potential for further development, particularly in the creation of pharmaceutical and agrochemical products . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Wirkmechanismus

Target of Action

Beta-Trifluoromethylcrotonic acid is a complex compound with a trifluoromethyl group Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The trifluoromethyl group is known to participate in radical trifluoromethylation, which involves the trifluoromethylation of carbon-centered radical intermediates . This process can lead to significant changes in the chemical structure and properties of the compound.

Biochemical Pathways

Compounds with trifluoromethyl groups are known to be involved in various biochemical processes, including the synthesis of fluorinated pharmacons .

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a mathematical approach used to study these properties and their relationship . This approach could potentially be applied to this compound to better understand its pharmacokinetics.

Result of Action

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, it can be inferred that the compound may have significant effects at the molecular and cellular level.

Action Environment

The properties of trifluoromethyl ketones, which are synthetic targets in the construction of fluorinated pharmacons, suggest that they may be influenced by various environmental factors .

Eigenschaften

IUPAC Name |

(Z)-4,4,4-trifluoro-3-methylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c1-3(2-4(9)10)5(6,7)8/h2H,1H3,(H,9,10)/b3-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRCTLYMABZQCS-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93404-33-2 | |

| Record name | 4,4,4-Trifluoro-3-methyl-2-butenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone](/img/structure/B2825240.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2825243.png)

![3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2825251.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2825254.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825257.png)

![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2825258.png)

![Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825260.png)